Ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-2-carboxylate
CAS No.:
Cat. No.: VC13760000
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO4 |
|---|---|
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C12H21NO4/c1-3-16-11(14)8-6-9-5-7-10(13-9)12(15)17-4-2/h9-10,13H,3-8H2,1-2H3 |
| Standard InChI Key | PGUBSTVPYGDQJV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCC1CCC(N1)C(=O)OCC |
| Canonical SMILES | CCOC(=O)CCC1CCC(N1)C(=O)OCC |
Introduction
Ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. It features a pyrrolidine ring with an ethoxy and a carboxylate group, which are crucial for its chemical reactivity and potential applications in medicinal chemistry. The compound is classified under heterocyclic compounds due to its pyrrolidine structure and falls within the category of carboxylate esters.
Synthesis and Reaction Conditions
The synthesis of Ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
Biological Activity and Potential Applications
Ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-2-carboxylate has potential applications in medicinal chemistry due to its ability to interact with biological targets such as enzymes or receptors. Its structural properties may enhance gastrointestinal absorption, thereby increasing its bioavailability for therapeutic applications.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-2-carboxylate | Pyrrolidine core with ethoxy substituent | Different ring structure impacting reactivity |
| Ethyl 5-oxopyrrolidine-3-carboxylate | Oxo group on pyrrolidine | Lacks additional ethoxy group |
| Pyrrolidine-2,5-dione | Dione functionalization | Different functional groups leading to distinct properties |
Research Findings and Future Directions
Research into Ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-2-carboxylate is ongoing, with a focus on understanding its pharmacological properties and potential therapeutic applications. Studies on its interactions with biological targets are crucial for determining its efficacy and safety profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume